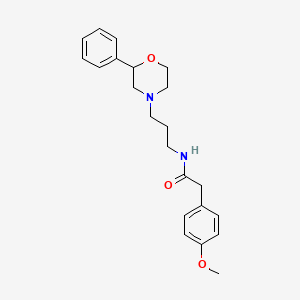

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds known as acetamides and has been found to have interesting biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

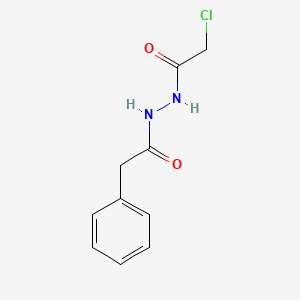

Metabolic Activation and Carcinogenicity Studies

The metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide, has been extensively studied in human and rat liver microsomes. These studies aimed to understand the metabolic activation pathways that might lead to carcinogenicity. Important intermediates, such as 2-chloro-N-(2,6-diethylphenyl)acetamide, have been identified, and the metabolism of these compounds involves complex pathways leading to DNA-reactive products. The comparative metabolism studies highlight the importance of understanding the metabolic activation of such compounds to assess their potential carcinogenic risks (Coleman et al., 2000).

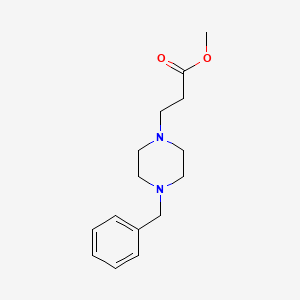

Inhibitory Activity and Antidiabetic Potential

Research into the derivatives of 2-(4-methoxyphenyl) ethyl acetamide has shown potential inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. These derivatives have shown significant IC(50) values, indicating their potential as antidiabetic agents. This suggests that modifications to the 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide structure could yield compounds with valuable biological activities, supporting ongoing research into therapeutic applications for diabetes (Saxena et al., 2009).

Green Synthesis of Intermediates for Dye Production

The green synthesis of related acetamide derivatives has been explored for producing intermediates for azo disperse dyes. A novel catalyst was developed for the hydrogenation process, showing high activity, selectivity, and stability. This research indicates the potential of environmentally friendly methods in producing valuable chemical intermediates, highlighting the importance of sustainable chemical processes in the industry (Zhang Qun-feng, 2008).

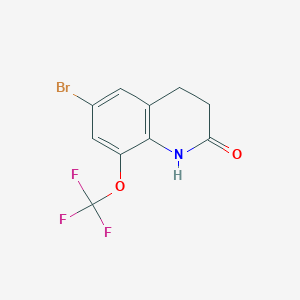

Anticonvulsant Properties of Acetamide Derivatives

Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have revealed their structural conformation and potential anticonvulsant activities. The crystal structure analysis and stereochemical comparisons suggest that certain molecular features of these compounds may be responsible for their biological activity. This research contributes to the understanding of the structural basis for the anticonvulsant effects of acetamide derivatives, offering insights into the design of new therapeutic agents (Camerman et al., 2005).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, facilitated by immobilized lipase, represents a significant advancement in the synthesis of intermediates for antimalarial drugs. This process optimization study underscores the importance of enzymatic catalysis in achieving selective and efficient synthesis pathways, demonstrating the potential for producing key intermediates for pharmaceutical applications in a more sustainable manner (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-10-8-18(9-11-20)16-22(25)23-12-5-13-24-14-15-27-21(17-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWZEXRBOBPIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2458080.png)

![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)

![8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2458084.png)

![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)

![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)

![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)